molecular formula C34H33N3O5 B563693 伊拉克利达-d4 (主要) CAS No. 1189481-51-3

伊拉克利达-d4 (主要)

货号: B563693
CAS 编号: 1189481-51-3
分子量: 567.678
InChI 键: OSFCMRGOZNQUSW-RCYYZLFTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elacridar-d4 (Major) is a deuterated form of Elacridar, a potent and specific inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These proteins are part of the ATP-binding cassette (ABC) transporter family, which plays a crucial role in drug resistance by pumping out drugs from cells, thereby reducing their efficacy .

科学研究应用

Elacridar-d4 (Major) has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of P-glycoprotein and breast cancer resistance protein inhibitors.

    Biology: It is used in biological studies to understand the mechanisms of drug resistance and to develop strategies to overcome it.

    Medicine: It is investigated for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux pumps in cancer cells.

    Industry: It is used in the pharmaceutical industry for the development of new drugs and for quality control purposes .

作用机制

Target of Action

Elacridar-d4 (Major) primarily targets P-glycoprotein . P-glycoprotein is a well-characterized human ATP-binding cassette transporter of the MDR/TAP subfamily . It plays a crucial role in determining response against medications, including cancer therapeutics .

Mode of Action

Elacridar-d4 (Major) functions by inhibiting P-glycoprotein . This results in an increased bioavailability of coadministered drugs . It is an ATP-dependent efflux pump with broad substrate specificity .

Biochemical Pathways

The primary biochemical pathway affected by Elacridar-d4 (Major) is the efflux mechanism of P-glycoprotein . By inhibiting P-glycoprotein, Elacridar-d4 (Major) prevents the efflux of small molecules from cells . This can lead to an increase in the concentration of certain drugs within the cells, enhancing their therapeutic effects .

Pharmacokinetics

It is known that the compound’s inhibition of p-glycoprotein can increase the bioavailability of coadministered drugs . This suggests that Elacridar-d4 (Major) may influence the absorption, distribution, metabolism, and excretion (ADME) properties of these drugs .

Result of Action

The primary result of Elacridar-d4 (Major)'s action is an increase in the bioavailability of coadministered drugs . By inhibiting P-glycoprotein, Elacridar-d4 (Major) can prevent the efflux of these drugs from cells, leading to higher intracellular concentrations and potentially enhancing their therapeutic effects .

Action Environment

The action of Elacridar-d4 (Major) can be influenced by various environmental factors. For instance, the expression of P-glycoprotein can vary between different tissues, which can affect the compound’s efficacy . Additionally, the presence of other drugs that are substrates for P-glycoprotein can influence the action of Elacridar-d4 (Major) .

生化分析

Biochemical Properties

Elacridar-d4 (Major) plays a significant role in biochemical reactions by inhibiting P-glycoprotein, a well-characterized human ABC-transporter of the MDR/TAP subfamily . This protein is an ATP-dependent efflux pump with broad substrate specificity . Elacridar-d4 (Major) increases the bioavailability of coadministered drugs by inhibiting P-glycoprotein .

Cellular Effects

Elacridar-d4 (Major) targets multiple drug resistance in tumors . It has been shown to increase the cellular uptake of certain drugs in hepatocellular carcinoma cell lines . This suggests that it may interact with various cellular processes and influence cell function.

Molecular Mechanism

The molecular mechanism of Elacridar-d4 (Major) involves the inhibition of P-glycoprotein . It functions by modulating the ATPase activity, which results in an increased bioavailability of coadministered drugs .

Dosage Effects in Animal Models

It has been suggested that Elacridar-d4 (Major) could potentially overcome resistance in certain models .

Metabolic Pathways

Elacridar-d4 (Major) is involved in the metabolic pathway related to the efflux of drugs from cells . It inhibits P-glycoprotein, which is a key player in this pathway .

Transport and Distribution

Elacridar-d4 (Major) is known to inhibit P-glycoprotein, an efflux pump that transports small molecules out of cells . This suggests that Elacridar-d4 (Major) could influence the transport and distribution of drugs within cells and tissues.

Subcellular Localization

Given its role as a P-glycoprotein inhibitor, it is likely to be involved in processes at the cell membrane where P-glycoprotein is located .

准备方法

The synthesis of Elacridar-d4 (Major) involves the incorporation of deuterium atoms into the Elacridar molecule. This process typically includes the following steps:

化学反应分析

Elacridar-d4 (Major) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This involves the replacement of one atom or group of atoms with another. .

相似化合物的比较

Elacridar-d4 (Major) is unique compared to other similar compounds due to its deuterated nature, which provides enhanced stability and reduced metabolic degradation. Similar compounds include:

属性

IUPAC Name

5-methoxy-9-oxo-N-[4-[1,1,2,2-tetradeuterio-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-10H-acridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38)/i14D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFCMRGOZNQUSW-RCYYZLFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2NC4=C(C3=O)C=CC=C4OC)C([2H])([2H])N5CCC6=CC(=C(C=C6C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675877
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189481-51-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189481-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elacridar-d4 (Major)
Reactant of Route 2
Reactant of Route 2
Elacridar-d4 (Major)
Reactant of Route 3
Reactant of Route 3
Elacridar-d4 (Major)
Reactant of Route 4
Reactant of Route 4
Elacridar-d4 (Major)
Reactant of Route 5
Reactant of Route 5
Elacridar-d4 (Major)
Reactant of Route 6
Reactant of Route 6
Elacridar-d4 (Major)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。